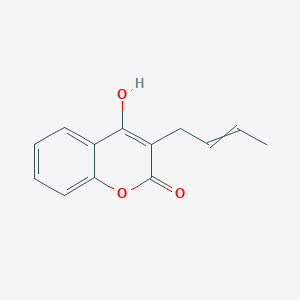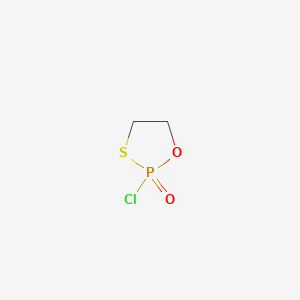![molecular formula C19H18O4 B14367712 2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane CAS No. 92599-34-3](/img/structure/B14367712.png)
2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane is an organic compound that features a phenanthrene core substituted with methoxy groups and an oxirane (epoxide) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane typically involves the following steps:
Formation of the Phenanthrene Core: The phenanthrene core can be synthesized through a series of cyclization reactions starting from simpler aromatic compounds.
Epoxidation: The final step involves the formation of the oxirane ring. This can be achieved by reacting the phenanthrene derivative with an epoxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can lead to the opening of the oxirane ring, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted phenanthrene derivatives.
Scientific Research Applications
2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and as a probe for studying biological pathways.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity makes it useful in studying enzyme mechanisms and developing inhibitors.
Comparison with Similar Compounds
Similar Compounds
2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}ethanol: Similar structure but with an alcohol group instead of an oxirane ring.
3,6-Dimethoxyphenanthrene: Lacks the oxirane ring and the oxy-methyl group.
2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}amine: Contains an amine group instead of an oxirane ring.
Uniqueness
The presence of the oxirane ring in 2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane makes it uniquely reactive compared to its analogs. This reactivity allows it to participate in a wider range of chemical reactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
92599-34-3 |
|---|---|
Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
2-[(3,6-dimethoxyphenanthren-4-yl)oxymethyl]oxirane |
InChI |
InChI=1S/C19H18O4/c1-20-14-7-5-12-3-4-13-6-8-17(21-2)19(18(13)16(12)9-14)23-11-15-10-22-15/h3-9,15H,10-11H2,1-2H3 |
InChI Key |
KWJITMCAIRLTEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC3=C2C(=C(C=C3)OC)OCC4CO4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




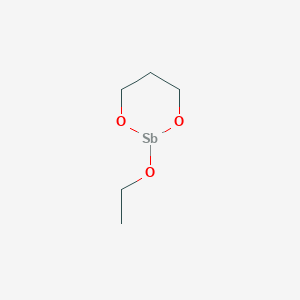
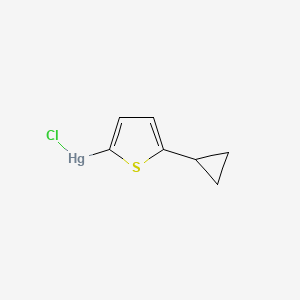
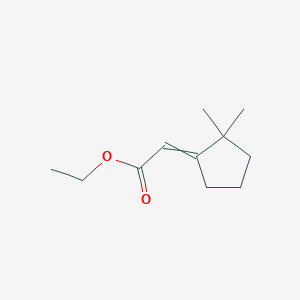
![3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid](/img/structure/B14367683.png)
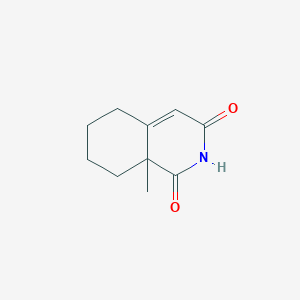
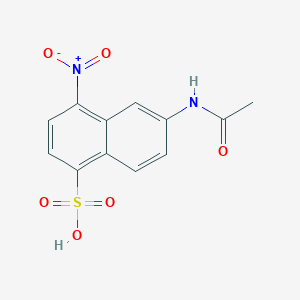
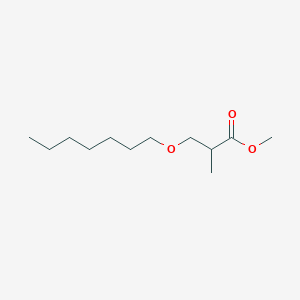
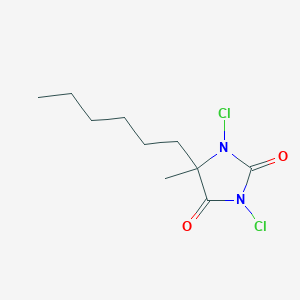
![2-[(Oxan-2-yl)oxy]undecanal](/img/structure/B14367727.png)
![N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B14367732.png)
